2-Cyclohexylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylpropane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. This combination facilitates the direct oxidative conversion of thiols to sulfonyl chlorides through oxidative chlorination . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also yields sulfonyl chlorides in good yields .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of large-scale oxidation processes. These processes typically employ reagents such as hydrogen peroxide and zirconium tetrachloride, which offer high efficiency and purity . The reaction conditions are optimized to ensure high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides or sulfonates.
Oxidation Reactions: The compound can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation.
Thiols and Sulfides: Formed through reduction.
Scientific Research Applications
2-Cyclohexylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, including surfactants and dyes.
Mechanism of Action
The mechanism of action of 2-Cyclohexylpropane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, such as amines and alcohols. Upon reaction, the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond. This reactivity is utilized in various synthetic transformations, including the formation of sulfonamides and sulfonates.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in similar applications.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for the protection of hydroxyl groups.
Uniqueness
2-Cyclohexylpropane-1-sulfonyl chloride is unique due to its cyclohexyl group, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where specific spatial arrangements are required.
Properties
Molecular Formula |
C9H17ClO2S |
---|---|
Molecular Weight |
224.75 g/mol |
IUPAC Name |
2-cyclohexylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
WZDKDJWTPQHERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.